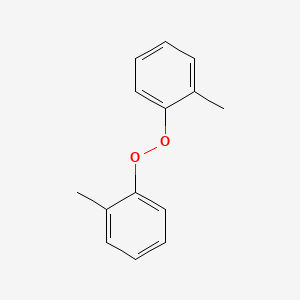
(+-)-beta-Hydroxy-beta-phenylethylguanidine carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is a chemical compound with a unique structure that combines a guanidine group with a beta-hydroxy-beta-phenylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate typically involves the reaction of beta-hydroxy-beta-phenylethylamine with guanidine carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The beta-hydroxy-beta-phenylethyl moiety can also interact with hydrophobic regions of the targets, further modulating their function.
相似化合物的比较
Similar Compounds
beta-Hydroxy-beta-phenylethylamine: A precursor in the synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate.
Guanidine carbonate: Another precursor used in the synthesis.
Phenylethylamine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is unique due to the combination of the guanidine group with the beta-hydroxy-beta-phenylethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
25234-62-2 |
|---|---|
分子式 |
C19H28N6O5 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
diaminomethylidene-(2-hydroxy-2-phenylethyl)azanium;carbonate |
InChI |
InChI=1S/2C9H13N3O.CH2O3/c2*10-9(11)12-6-8(13)7-4-2-1-3-5-7;2-1(3)4/h2*1-5,8,13H,6H2,(H4,10,11,12);(H2,2,3,4) |
InChI 键 |
IAVPGZZRAJUOGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



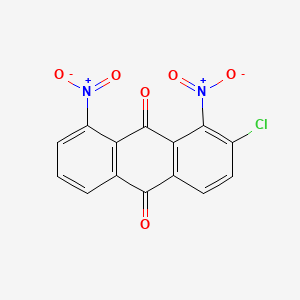

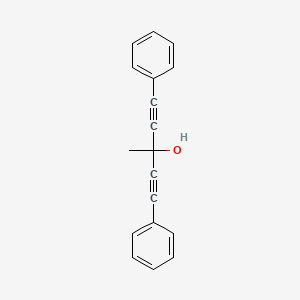
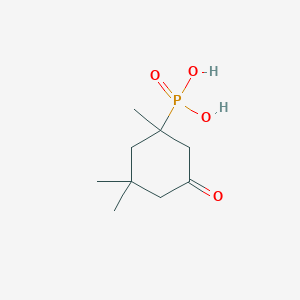

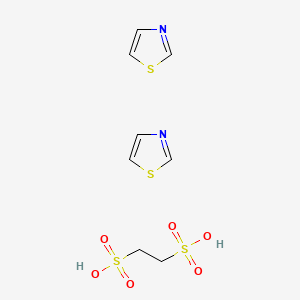
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
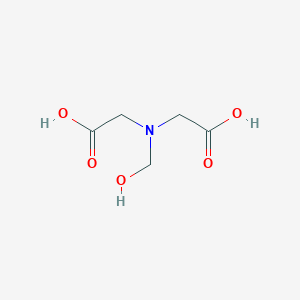

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
